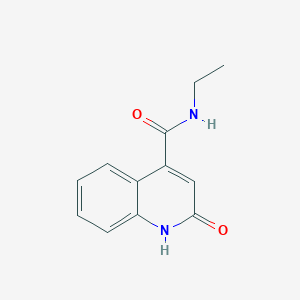
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is commonly referred to as CPP-115 and has been extensively studied for its potential therapeutic applications. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. Inhibition of this enzyme leads to an increase in the levels of GABA, which is an important neurotransmitter that regulates neuronal activity in the brain.
Mécanisme D'action
CPP-115 acts as a potent inhibitor of the enzyme N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase. This enzyme is responsible for the breakdown of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain. Inhibition of this enzyme leads to an increase in the levels of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide, which is an important neurotransmitter that regulates neuronal activity in the brain. This increase in N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide levels leads to a decrease in neuronal activity, which can have a calming effect on the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain, which can have a calming effect on the brain. CPP-115 has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide aminotransferase, which makes it an ideal tool for studying the role of N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide in the brain. CPP-115 is also stable and can be easily synthesized in the lab. However, one limitation of CPP-115 is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of CPP-115. One area of research is the potential use of CPP-115 in the treatment of addiction to drugs such as cocaine and alcohol. Another area of research is the potential use of CPP-115 in the treatment of anxiety and depression. Additionally, there is ongoing research into the mechanism of action of CPP-115 and its effects on the brain.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction of 4-chlorobenzoyl chloride with cyclopropylamine to form N-(4-chlorophenyl)-cyclopropylcarboxamide. This intermediate is then treated with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 4-hydroxypyrrolidine to form CPP-115.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological disorders such as epilepsy, anxiety, and depression. CPP-115 has also been studied for its potential use in the treatment of addiction to drugs such as cocaine and alcohol.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-10-1-3-11(4-2-10)16-14(19)9-7-13(18)17(8-9)12-5-6-12/h1-4,9,12H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBNHNQOTLUJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![[2-(2-methylanilino)-2-oxoethyl] (Z)-2-cyano-3-phenylprop-2-enoate](/img/structure/B7467709.png)
![N-[3-[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propoxy]phenyl]acetamide](/img/structure/B7467715.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)

![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)


![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
